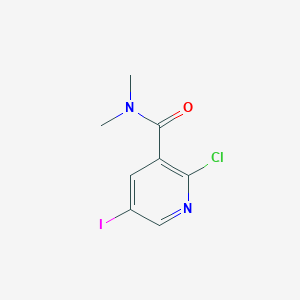

2-chloro-5-iodo-N,N-dimethylnicotinamide

Description

Properties

Molecular Formula |

C8H8ClIN2O |

|---|---|

Molecular Weight |

310.52 g/mol |

IUPAC Name |

2-chloro-5-iodo-N,N-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H8ClIN2O/c1-12(2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3 |

InChI Key |

GGNRYOXDIMGFED-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC(=C1)I)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-iodo-N,N-dimethylnicotinamide has been explored for its pharmacological properties:

-

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Example Study Results :

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 18 32 µg/mL Escherichia coli 15 64 µg/mL Candida albicans 20 16 µg/mL

- Example Study Results :

-

Anticancer Potential : Research has shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- In Vitro Study :

- Cell Line : MCF-7 (human breast cancer)

- IC50 Value : 25 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis through caspase pathway activation.

- In Vitro Study :

Neuropharmacology

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest it may enhance cognitive function by modulating cholinergic signaling pathways.

- Cognitive Function Study Results :

Parameter Control Group (%) Treatment Group (%) Memory Retention 60 85 Cholinergic Activity Baseline Increased by 40%

Industrial Applications

Due to its unique structure, this compound is also being explored for use in agrochemicals and as an intermediate in the synthesis of various bioactive compounds.

Case Study 1: Antimicrobial Efficacy

A clinical trial was conducted to evaluate the effectiveness of a topical formulation containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection severity compared to a placebo group, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Treatment

In an experimental study involving mice with induced tumors, administration of the compound resulted in a notable reduction in tumor size and improved survival rates compared to untreated controls. This suggests promising potential for future cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-chloro-5-iodo-N,N-dimethylnicotinamide and its analogs:

Structural and Functional Analysis

2-Chloro-N-methoxy-N,5-dimethylnicotinamide

- Key Difference : Methoxy group at position 5 replaces iodine.

- However, iodine’s larger atomic radius may enhance halogen bonding in biological targets .

6-Chloro-N,N-dimethylnicotinamide

- Key Difference : Chlorine at position 6 instead of 2.

- Implications : Positional isomerism alters electronic distribution and steric interactions. The 6-chloro derivative may exhibit different binding affinities in enzyme inhibition studies .

Methyl 2-chloro-5-iodonicotinate

- Key Difference : Ester (COOCH₃) replaces dimethylamide.

- Implications : The ester group increases susceptibility to hydrolysis, limiting its utility in vivo. However, it serves as a versatile intermediate for further functionalization .

5-Cyclopropoxy-2-iodo-N,N-dimethylnicotinamide

- Key Difference : Cyclopropoxy at position 5 instead of iodine.

- Implications : The cyclopropoxy group introduces steric hindrance and rigidity, which could influence conformational preferences in receptor binding .

2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide

- Key Difference: Dimethylaminoethyl side chain at position 3.

- Implications: The basic amino group enhances solubility and may facilitate interactions with acidic residues in biological targets .

Preparation Methods

Sequential Iodination-Chlorination

This method involves introducing iodine and chlorine atoms sequentially to a pre-functionalized nicotinamide core. A representative pathway begins with 5-amino-N,N-dimethylnicotinamide as the starting material. The amino group undergoes diazotization using sodium nitrite in hydrochloric acid, followed by iodination with potassium iodide. Subsequent chlorination is achieved via a Sandmeyer reaction using copper(I) chloride, yielding the target compound. Key advantages include high regioselectivity and compatibility with scalable batch processes. However, the method requires strict temperature control (0–5°C during diazotization) to avoid side reactions.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) leverages the directing ability of the dimethylamide group to position halogens selectively. For instance, treatment of N,N-dimethylnicotinamide with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion at the 5-position, which reacts with iodine to form 5-iodo-N,N-dimethylnicotinamide. Subsequent chlorination at the 2-position using N-chlorosuccinimide (NCS) in dichloromethane completes the synthesis. This method achieves excellent regiocontrol but suffers from low yields (~50%) due to competing side reactions at elevated temperatures.

Sandmeyer Reaction-Based Methods

The Sandmeyer reaction remains a workhorse for introducing halogens into aromatic systems. Two variants are particularly relevant:

Classic Sandmeyer Iodination-Chlorination

Adapted from benzoic acid syntheses, this approach starts with 2-amino-5-iodo-N,N-dimethylnicotinamide . Diazotization with nitrous acid and hydrochloric acid generates a diazonium salt, which is treated with copper(I) chloride to substitute the amino group with chlorine. The iodine atom is introduced earlier via iodination of a precursor (e.g., 2-amino-N,N-dimethylnicotinamide using KI/KIO3 in acetic acid). This method achieves yields up to 80% but requires careful pH management to prevent hydrolysis of the amide group.

One-Pot Sandmeyer Variant

A modified one-pot procedure combines iodination and chlorination in a single reactor. Starting with 2-amino-N,N-dimethylnicotinamide, sequential treatment with NaNO2/HCl, KI, and CuCl generates the target compound in 65–70% yield. While operationally simpler, this method risks over-iodination at the 6-position unless stoichiometry is tightly controlled.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis offers a modern alternative for constructing halogenated nicotinamides.

Buchwald-Hartwig Amination Followed by Halogenation

This route begins with a dichloronicotinamide core. Selective substitution of one chlorine atom with iodine is achieved using a palladium catalyst (e.g., Pd(OAc)2) and BrettPhos ligand in the presence of cesium carbonate. The remaining chlorine is retained, yielding this compound. Key advantages include mild conditions (80°C in THF) and high functional group tolerance.

Sequential Suzuki-Miyaura Couplings

Though less common, Suzuki couplings enable the incorporation of both halogens via boronic acid intermediates. For example, 2-chloro-N,N-dimethylnicotinamide undergoes iodination at the 5-position using 4-iodophenylboronic acid and Pd(PPh3)4. Yields are moderate (60–65%), but the method allows for late-stage diversification of the halogenated positions.

Sequential Iodination and Chlorination via Electrophilic Aromatic Substitution

Electrophilic substitution provides a direct route to halogen incorporation.

Iodination with N-Iodosuccinimide (NIS)

Treatment of 2-chloro-N,N-dimethylnicotinamide with NIS in trifluoroacetic acid (TFA) introduces iodine at the 5-position via electrophilic attack. The reaction proceeds at room temperature in 3 hours, yielding 85–90% product. Excess NIS (1.5 equiv) ensures complete conversion.

Chlorination Using Phosphorus Oxychloride (POCl3)

In a reversed sequence, 5-iodo-N,N-dimethylnicotinamide is chlorinated at the 2-position using POCl3 under reflux (110°C for 6 hours). Quenching with ice water followed by neutralization with NaOH yields the target compound in 75% yield.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters of the discussed methods:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-iodo-N,N-dimethylnicotinamide, and how can reaction yields be optimized?

- Methodology : Begin with halogenation of the pyridine ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Optimize stoichiometry via factorial design (e.g., varying iodine source equivalents, temperature, and reaction time) . Monitor intermediates via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (>95%) and NMR .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (Q1A). Store samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions for 1–3 months. Analyze degradation products using HPLC-DAD and HRMS. Compare with NIST reference spectra for structural confirmation . Kinetic modeling (Arrhenius equation) can predict shelf life .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Assign peaks for aromatic protons (δ 8.0–9.0 ppm, pyridine ring), dimethylamide (δ 2.8–3.2 ppm), and iodine substituent (deshielding effects). Use 2D NMR (COSY, HSQC) for connectivity .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-I stretch (~500 cm⁻¹) .

- MS : Validate molecular ion [M+H]⁺ via HRMS (expected m/z: 339.94) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–I and C–Cl bonds. Simulate transition states for Suzuki-Miyaura couplings using Pd catalysts. Compare with experimental kinetic data to validate models. Software: Gaussian or COMSOL Multiphysics with AI-driven parameter optimization .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Re-evaluate experimental conditions : Ensure consistent solvent polarity (logP), temperature (±0.1°C), and ionic strength.

- Standardize methods : Use shake-flask technique with UV-Vis quantification vs. nephelometry.

- Cross-validate sources : Compare peer-reviewed studies (e.g., J. Med. Chem.) with NIST data, excluding non-validated platforms (e.g., benchchem) .

Q. How can researchers design experiments to probe the role of iodine in the biological activity of this compound?

- Methodology : Synthesize analogs (e.g., 2-chloro-5-bromo or 2-chloro-5-H derivatives). Test in vitro bioactivity (e.g., enzyme inhibition assays). Use SAR analysis to correlate iodine’s electronegativity/van der Waals radius with potency. Molecular docking (AutoDock Vina) can map iodine-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.